
(4-Metil-1,2,3-tiadiazol-5-il)metanol
Descripción general
Descripción
“(4-Methyl-1,2,3-thiadiazol-5-yl)methanol” is a unique chemical compound with the empirical formula C4H6N2OS. Its molecular weight is 130.17 . The SMILES string representation of this compound is Cc1nnsc1CO . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI representation of “(4-Methyl-1,2,3-thiadiazol-5-yl)methanol” is 1S/C4H6N2OS/c1-3-4 (2-7)8-6-5-3/h7H,2H2,1H3 . This provides a standardized way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“(4-Methyl-1,2,3-thiadiazol-5-yl)methanol” is a powder with a purity of 95%. It should be stored at a temperature of 4 degrees Celsius .
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Se ha encontrado que los derivados de 1,2,3-tiadiazol exhiben una actividad antimicrobiana significativa . Por ejemplo, se sintetizó una serie de 15 nuevos derivados del ácido 4-metil-1,2,3-tiadiazol-5-carboxílico y se evaluó su actividad antimicrobiana in vitro . El efecto antimicrobiano potencial de estos nuevos compuestos se observó principalmente contra las bacterias Gram-positivas .
Actividad Antiviral
Se sabe que los derivados de 1,2,3-tiadiazol exhiben actividad antiviral . Si bien no hay estudios específicos sobre "(4-Metil-1,2,3-tiadiazol-5-il)metanol", es posible que este compuesto también pueda tener propiedades antivirales dada su similitud estructural con otros derivados de 1,2,3-tiadiazol.
Actividad Antiinflamatoria
Se ha informado que los compuestos que contienen la porción de 1,2,3-tiadiazol poseen propiedades antiinflamatorias . Esto sugiere que "this compound" también podría tener potencial como agente antiinflamatorio.
Actividad Analgésica
Se ha encontrado que los derivados de 1,2,3-tiadiazol exhiben actividad analgésica (alivio del dolor) . Esto sugiere que "this compound" podría usarse potencialmente en el desarrollo de nuevos analgésicos.
Actividad Anticonvulsiva
Se ha informado que los compuestos que contienen la porción de 1,2,3-tiadiazol poseen propiedades anticonvulsivas . Esto sugiere que "this compound" también podría tener potencial como agente anticonvulsivo.
Actividad Antidepresiva
Se ha encontrado que los derivados de 1,2,3-tiadiazol exhiben actividad antidepresiva . Esto sugiere que "this compound" podría usarse potencialmente en el desarrollo de nuevos antidepresivos.
Safety and Hazards
The compound is labeled with the GHS07 pictogram. It has the hazard statements H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Target of Action
It’s worth noting that thiadiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial and antifungal properties. This suggests that these compounds may interact with various biological targets, potentially including enzymes, receptors, or other proteins involved in microbial growth and survival.
Mode of Action
Thiadiazole derivatives have been reported to exhibit antimicrobial activity This suggests that these compounds may interact with their targets in a way that inhibits microbial growth or survival
Biochemical Pathways
Given the reported antimicrobial activity of thiadiazole derivatives , it is plausible that these compounds may interfere with essential biochemical pathways in microbes, such as those involved in cell wall synthesis, protein synthesis, or DNA replication.
Pharmacokinetics
The lipophilicity of thiadiazole derivatives has been reported , which could influence their absorption and distribution within the body
Result of Action
Given the reported antimicrobial activity of thiadiazole derivatives , it is likely that these compounds exert their effects by inhibiting essential processes in microbes, leading to their death or growth inhibition.
Propiedades
IUPAC Name |
(4-methylthiadiazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS/c1-3-4(2-7)8-6-5-3/h7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLRVKHKJCRSBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593514 | |
| Record name | (4-Methyl-1,2,3-thiadiazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
163008-86-4 | |
| Record name | (4-Methyl-1,2,3-thiadiazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 163008-86-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



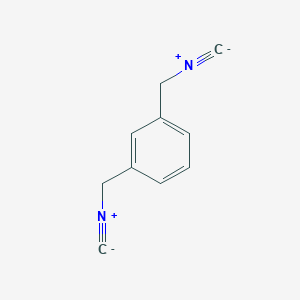
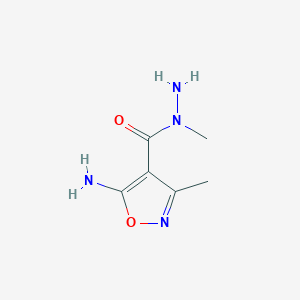



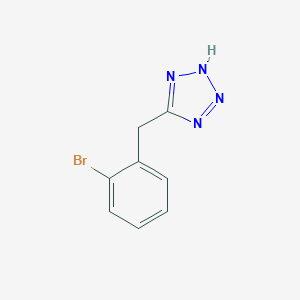
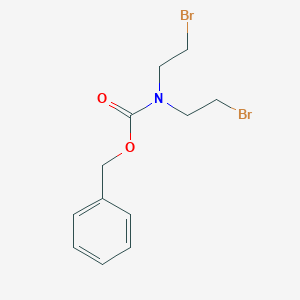


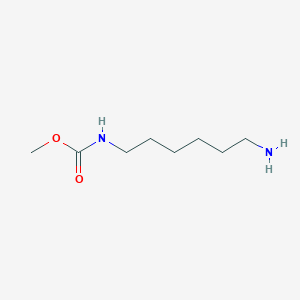

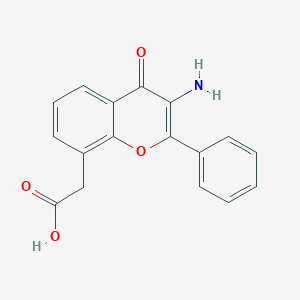
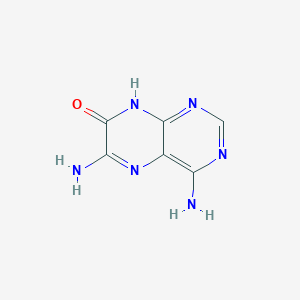
![6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70189.png)